

Application Notes and Protocols for the Synthesis of Substituted Indoline-1-carbothioamides

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Compound of Interest

Compound Name: *Indoline-1-carbothioamide*

Cat. No.: *B3037726*

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Introduction: The Significance of the Indoline-1-carbothioamide Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.^{[1][2]} The incorporation of a carbothioamide functional group at the 1-position of the indoline ring introduces a unique pharmacophore with distinct physicochemical properties. Thioamides, as isosteres of amides, are known to have enhanced metabolic stability, different hydrogen bonding capabilities, and the ability to chelate metals, which can lead to novel biological activities and improved pharmacokinetic profiles.^[1] This guide provides detailed synthetic strategies and step-by-step protocols for the preparation of substituted **indoline-1-carbothioamides**, valuable compounds for drug discovery and medicinal chemistry programs.^[1]

Two primary and robust synthetic routes to substituted **indoline-1-carbothioamides** will be discussed in detail:

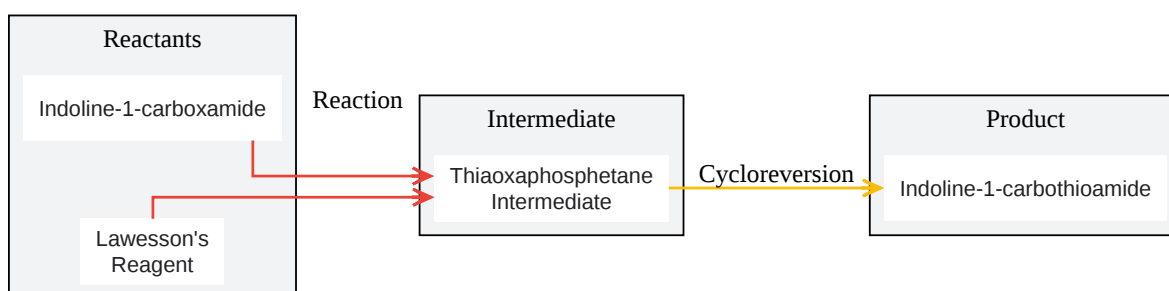
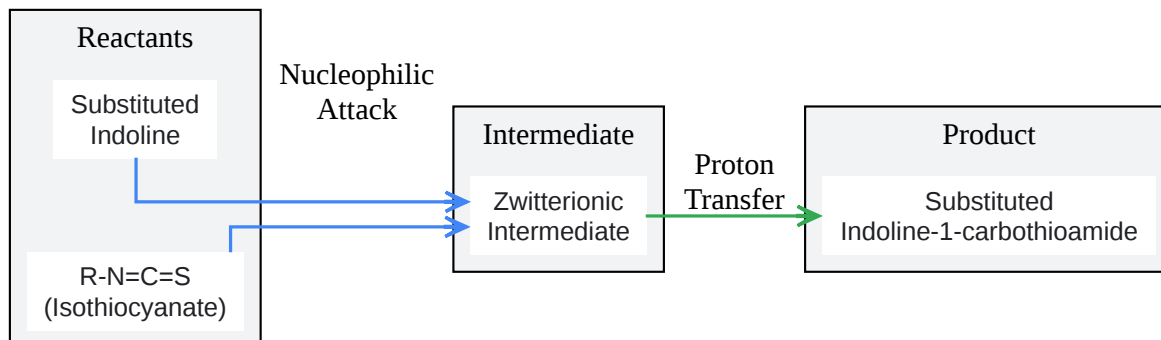
- **Direct Thioacylation of Indolines with Isothiocyanates:** A straightforward and atom-economical approach involving the nucleophilic addition of the indoline nitrogen to an isothiocyanate.
- **Two-Step Synthesis via an Indoline-1-carboxamide Intermediate:** A versatile method that involves the formation of an indoline-1-carboxamide followed by thionation, typically with Lawesson's reagent. This route is particularly useful when the desired isothiocyanate is not commercially available or is unstable.

Part 1: Direct Synthesis via Reaction with Isothiocyanates

This method is often the most direct route to N-substituted **indoline-1-carbothioamides**, provided the requisite isothiocyanate is available. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the indoline nitrogen attacks the electrophilic carbon of the isothiocyanate.^[3]

Reaction Mechanism: Nucleophilic Addition

The reaction is initiated by the attack of the secondary amine of the indoline ring on the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The initial nucleophilic attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product, in this case, the **indoline-1-carbothioamide**.^[3]



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